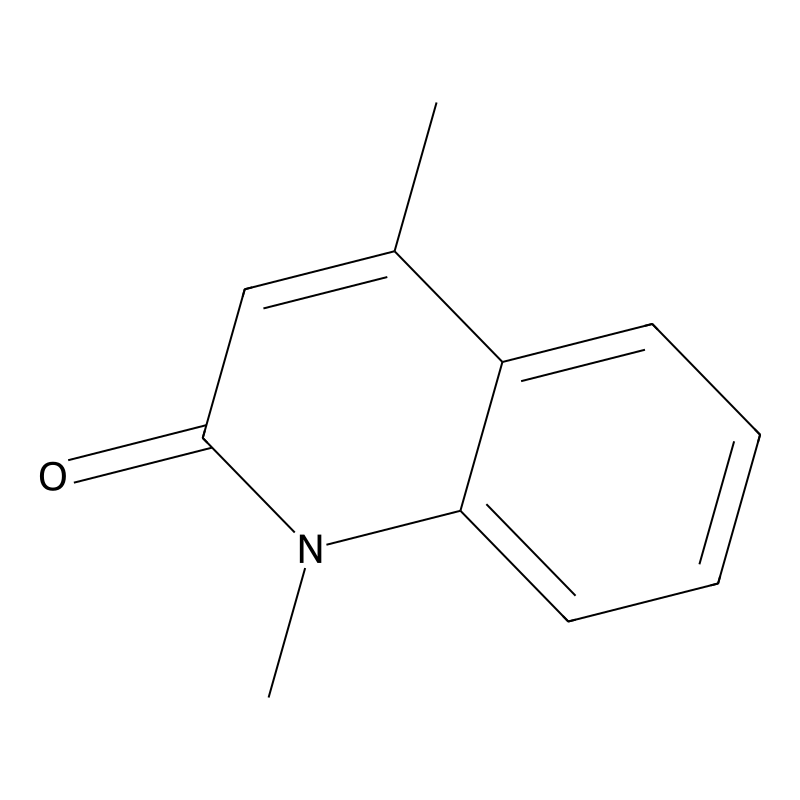

1,4-Dimethylquinolin-2(1h)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis

DMQ can serve as a building block for the synthesis of more complex molecules including pharmaceuticals and other functional materials. The presence of the methyl groups and the carbonyl group can influence the reactivity of the molecule, making it a versatile starting material for various organic transformations [].

Medicinal Chemistry

Research has explored the potential of DMQ and its derivatives as therapeutic agents. Studies suggest these molecules may exhibit various biological activities, including antibacterial and antifungal properties []. However, more research is required to understand the mechanisms of action and potential clinical applications.

Material Science

The aromatic ring structure and functional groups in DMQ make it a candidate for material science applications. Some studies have investigated its potential use in the development of photofunctional materials [].

1,4-Dimethylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. Its structure features a bicyclic arrangement comprising a benzene ring fused with a pyridine ring, characterized by the presence of two methyl groups at the 1 and 4 positions and a carbonyl group at the 2 position. This unique arrangement contributes to its aromaticity, stability, and reactivity, making it an important compound in both organic chemistry and medicinal applications.

The mechanism of action for 1,4-Dimethylquinolin-2(1H)-one remains unknown. However, quinolinones in general have been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to elucidate the specific mechanisms by which 1,4-Dimethylquinolin-2(1H)-one might exert these effects.

- Oxidation: This compound can be oxidized to yield quinoline-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The keto group can be reduced to a hydroxyl group, forming 1,4-dimethylquinolin-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution can occur at different positions on the quinoline ring, introducing various functional groups depending on the reagents used (e.g., bromine and sulfuric acid).

Research indicates that 1,4-dimethylquinolin-2(1H)-one may exhibit diverse biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, although further investigation is needed to elucidate its mechanisms of action. Quinolinones in general have been associated with various therapeutic effects, including antitumor activity .

Several synthesis methods for 1,4-dimethylquinolin-2(1H)-one have been documented:

- Cyclization of Penta-2,4-dienamides: This method involves using concentrated sulfuric acid as a catalyst to facilitate intramolecular cyclization, forming the desired quinolinone structure.

- Friedländer Reaction: This reaction can also be employed to synthesize quinolinones by reacting an aniline derivative with a carbonyl compound .

1,4-Dimethylquinolin-2(1H)-one serves as a versatile building block in organic synthesis. Its derivatives are explored for pharmaceutical applications due to their potential therapeutic effects. Additionally, its unique structure makes it suitable for material science applications, including the development of photofunctional materials .

Similar CompoundsCompound Name Structural Features Unique Attributes Quinoline Parent compound lacking methyl and keto groups Basic structure of the quinoline family 2-Methylquinoline Methyl group at the 2 position Altered reactivity compared to 1,4-dimethylquinolin-2(1H)-one 4-Methylquinoline Methyl group at the 4 position Different biological activity profile Quinolin-2(1H)-one Keto group at the 2 position without methyl groups Lacks additional methyl substituents

Uniqueness

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Quinoline | Parent compound lacking methyl and keto groups | Basic structure of the quinoline family |

| 2-Methylquinoline | Methyl group at the 2 position | Altered reactivity compared to 1,4-dimethylquinolin-2(1H)-one |

| 4-Methylquinoline | Methyl group at the 4 position | Different biological activity profile |

| Quinolin-2(1H)-one | Keto group at the 2 position without methyl groups | Lacks additional methyl substituents |

The uniqueness of 1,4-dimethylquinolin-2(1H)-one lies in its specific arrangement of functional groups—two methyl groups at the 1 and 4 positions combined with a carbonyl group at the 2 position. This structural configuration contributes to distinct chemical reactivity and biological properties compared to its analogs. The presence of these substituents enhances its potential as a pharmaceutical precursor and in material science applications.